N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
111951-05-4
VCID:
VC20891679
InChI:
InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20)
SMILES:
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3
Molecular Formula:
C15H15N3O3S
Molecular Weight:
317.4 g/mol
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
CAS No.: 111951-05-4
Cat. No.: VC20891679
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111951-05-4 |
|---|---|
| Molecular Formula | C15H15N3O3S |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20) |
| Standard InChI Key | BUFXHCLMVIZQJO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
| Canonical SMILES | CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator